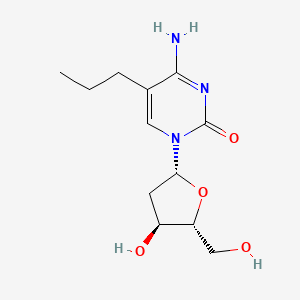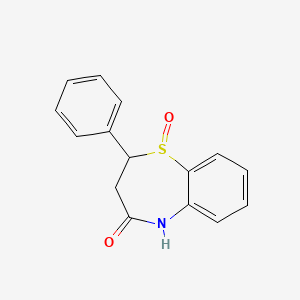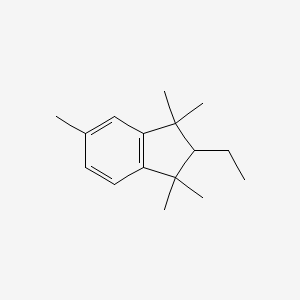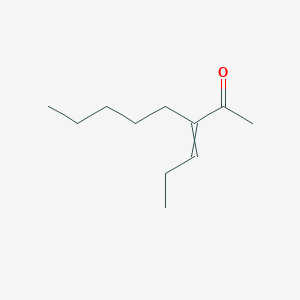
Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans-: is a chemical compound known for its unique structure and properties. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring, a vinyl group, and a phenylethyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- can be achieved through several methods. One common approach involves the stereoselective synthesis of cis vinyloxiranes and trans 1-phenyl-1,3-butadiene. This method typically employs mild reaction conditions at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale .
Chemical Reactions Analysis
Types of Reactions: Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into other functional groups.
Substitution: The vinyl and phenylethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology and Medicine: The compound’s reactivity and functional groups make it valuable in biological and medicinal research. It can be used to develop new pharmaceuticals or study biochemical pathways .
Industry: In the industrial sector, this compound finds applications in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes .
Mechanism of Action
The mechanism by which Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- exerts its effects involves its reactive oxirane ring and functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of new bonds and functional groups. This reactivity is crucial for its applications in synthesis and industrial processes .
Comparison with Similar Compounds
- Oxirane, 2-methyl-3-(2-phenylethyl)-, trans-
- Oxirane, 2-ethenyl-3-(2-methylphenyl)-, trans-
- Oxirane, 2-ethenyl-3-(2-phenylethyl)-, cis-
Uniqueness: Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- stands out due to its specific stereochemistry and the presence of both vinyl and phenylethyl groups. This combination of functional groups and stereochemistry imparts unique reactivity and properties, making it distinct from other similar compounds .
Properties
CAS No. |
72569-65-4 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2S,3S)-2-ethenyl-3-(2-phenylethyl)oxirane |
InChI |
InChI=1S/C12H14O/c1-2-11-12(13-11)9-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2/t11-,12-/m0/s1 |
InChI Key |
LCKQHBKRSNYMRU-RYUDHWBXSA-N |
Isomeric SMILES |
C=C[C@H]1[C@@H](O1)CCC2=CC=CC=C2 |
Canonical SMILES |
C=CC1C(O1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)






![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)

![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)

![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
